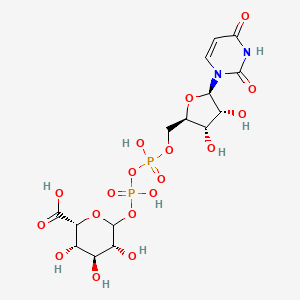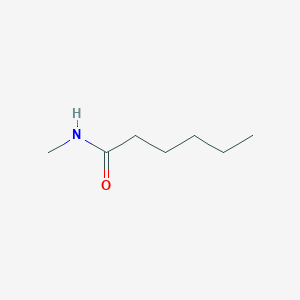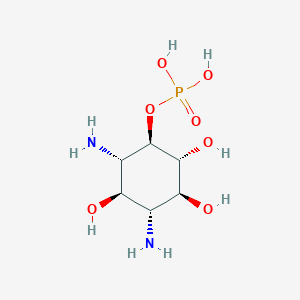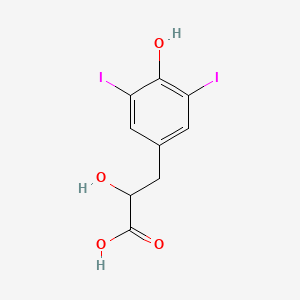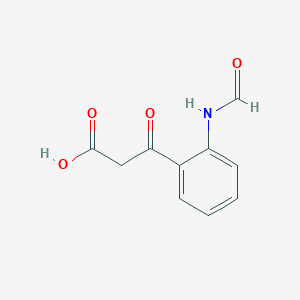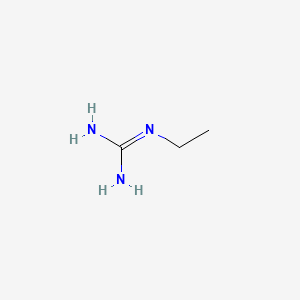
N-Ethylguanidine
概要
説明
Synthesis Analysis
The synthesis of N-Ethylguanidine and its derivatives involves multiple strategies, including the reaction of ethyl 2-acyl-3-ferrocenylacrylates with guanidine and 1,1-dimethylguanidine to furnish ethyl 2-amino-6-ferrocenyl-4-methyl(aryl)-1,6-dihydropyrimidine-5-carboxylates. Their oxidative dehydrogenation results in the corresponding ethyl 2-amino-6-ferrocenyl-4-methyl(aryl)pyrimidine-5-carboxylates, showcasing a method for creating complex guanidine derivatives with potential biological specificity (Klimova et al., 2012).
Molecular Structure Analysis
Investigations into the crystal structures of N,N'-diphenylguanidine and its N-methylated derivatives have revealed insights into the conformational properties of these molecules. The study highlights how the molecular chirality and conformational preferences of diphenylguanidines are related to those of aromatic anilides, providing a basis for understanding the structural aspects of N-Ethylguanidine derivatives (Tanatani et al., 1998).
Chemical Reactions and Properties
N-Ethylguanidine participates in various chemical reactions, including the formation of water-soluble oligomers with multilayered aromatic structures, highlighting its reactivity and potential for creating complex chemical structures. This reactivity is crucial for synthesizing compounds with specific physical and chemical properties (Tanatani et al., 1998).
Physical Properties Analysis
While specific studies directly addressing the physical properties of N-Ethylguanidine were not identified in the current research literature, the physical properties of guanidine derivatives typically include solubility in water and organic solvents, which are essential for their application in various chemical syntheses and biological studies.
Chemical Properties Analysis
The chemical properties of N-Ethylguanidine derivatives, such as their ability to form complex structures and react with various substrates, are highlighted in the synthesis and structural analysis of these compounds. These properties are foundational to their application in medicinal chemistry and the synthesis of pharmacologically active compounds (Klimova et al., 2012).
科学的研究の応用
DNA Damage and Drug Efficacy
- N-Ethylguanidine derivatives have been explored in scientific research for various applications. One study investigates the damage caused by aminoguanidine (AG) to supercoiled plasmid DNA in the presence of the transition metal Fe+3, highlighting its potential risk in clinical use for diabetes prophylaxis (Suji & Sivakami, 2006).
Transport Behavior in Polyamine Conjugates
- The impact of N-ethylation on the transport behavior of polyamine conjugates is another area of interest. A study evaluated N-ethylated N-arylmethyl polyamine conjugates for their ability to target the polyamine transporter (PAT), revealing significant insights into the influence of N-ethylation on PAT selectivity (Kaur et al., 2008).
Role in Gastric Carcinogenesis
- The role of N-methyl-N-nitro-N-nitrosoguanidine (NG) in gastric carcinogenesis has been explored, particularly its effect on gastric intraluminal prostaglandin release and gastric mucosal damage. This research contributes to understanding the early phases of gastric carcinogenesis (Materia et al., 2004).
Imaging Techniques in Alzheimer’s Disease
- In Alzheimer's disease research, specific guanidine derivatives have been used in imaging techniques. A study used a hydrophobic radiofluorinated derivative of guanidine in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients (Shoghi-Jadid et al., 2002).
Immunotherapy in Brain Tumors
- In oncology, derivatives of guanidine have been used in developing immunotherapy strategies. For instance, a study demonstrated that immunization with cells treated with N-methyl-N′-nitro-N-nitrosoguanidine can induce rejection of weakly immunogenic intracerebral brain tumors, suggesting a potential immunotherapy approach against malignant human brain tumors (Siesjö et al., 2005).
Environmental Science Applications
- In environmental science, a study focused on the aerobic mineralization of nitroguanidine by a specific strain of Variovorax isolated from soil, demonstrating potential for microbial remediation of nitroguanidine in soil environments (Perreault et al., 2012).
Crystal Structure Analysis
- Crystal structure analysis of compounds like guanethidine monosulfate, which contains an ethylguanidine group, has provided insights into the molecular arrangement and properties of such compounds (Tanaka et al., 2005).
Safety And Hazards
N-Ethylguanidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
将来の方向性
特性
IUPAC Name |
2-ethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3/c1-2-6-3(4)5/h2H2,1H3,(H4,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWLVUBYGUZFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19341-54-9 (hydrochloride), 3482-86-8 (sulfate[2:1]) | |
| Record name | N-Ethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10198306 | |
| Record name | N-Ethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylguanidine | |
CAS RN |
503-69-5 | |
| Record name | N-Ethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



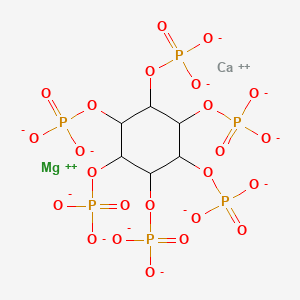
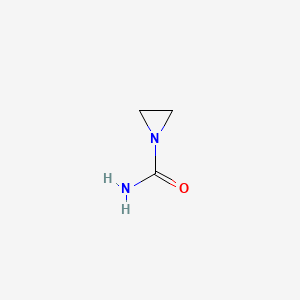
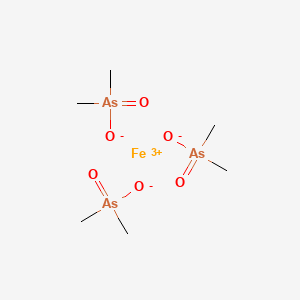

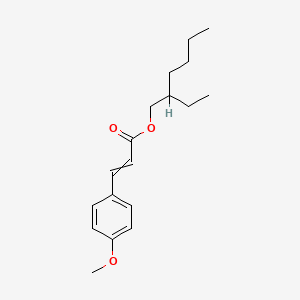
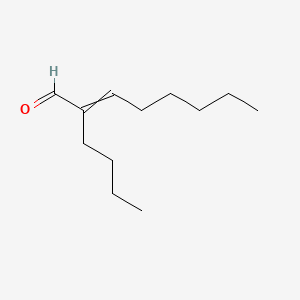
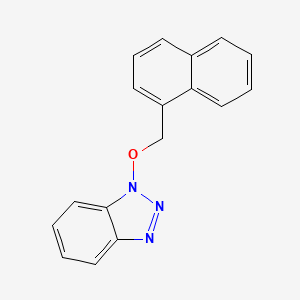
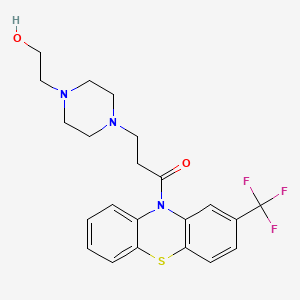
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate](/img/structure/B1216664.png)
